molecular formula C13H9Cl2NO B1594446 2-Chloro-n-(4-chlorophenyl)benzamide CAS No. 319-39-1

2-Chloro-n-(4-chlorophenyl)benzamide

Cat. No. B1594446
CAS RN: 319-39-1
M. Wt: 266.12 g/mol
InChI Key: KKBYMZGIRNZAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-n-(4-chlorophenyl)benzamide is a chemical compound with the following properties:



  • Chemical Formula : C15H13Cl2NO

  • Molecular Weight : 294.183 g/mol

  • Linear Formula : C6H5CONHC6H3Cl2



Synthesis Analysis

The synthesis of this compound involves the reaction of 4-chloroaniline with 2-chlorobenzoyl chloride . The resulting product is 2-Chloro-n-(4-chlorophenyl)benzamide .



Molecular Structure Analysis

The molecular structure consists of a benzene ring substituted with a chlorine atom at the 4-position and an amide group at the 2-position. The pyridin-4-ylmethyl moiety is attached to the amide nitrogen.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, including:



  • Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions.

  • Aromatic Substitution : The chlorine atoms may undergo substitution reactions.

  • Reduction : Reduction of the carbonyl group can yield the corresponding amine.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified in available data.

  • Solubility : Soluble in organic solvents (e.g., acetone, chloroform).

  • Stability : Stable under normal conditions.


Scientific Research Applications

Structural Analysis and Crystallography

  • Crystal Structure Studies

    2-Chloro-n-(4-chlorophenyl)benzamide and its derivatives have been extensively studied for their crystal structures. These studies involve theoretical calculations and comparison with X-ray diffraction data to understand bond lengths and angles, providing insights into the molecular conformation and stability of these compounds (Panicker et al., 2010), (Gowda et al., 2007), (Gowda et al., 2008).

  • Spectroscopic and Theoretical Analysis

    Research has been conducted using spectroscopic methods like IR, NMR, and UV-Vis, along with theoretical DFT calculations, to analyze the molecular structure and properties of these compounds (Demir et al., 2016).

Biological and Pharmacological Studies

  • Biological Activity Analysis

    Studies have explored the biological activity of chloro-substituted benzamides, including their antimicrobial and anti-inflammatory properties. For instance, their activity against mycobacterial, bacterial, and fungal strains has been evaluated, demonstrating significant biological activity (Imramovský et al., 2011).

  • Anticonvulsant and Antimycobacterial Screening

    Chloro-substituted benzamides have been tested for anticonvulsant activity and their efficacy against Mycobacterium tuberculosis. This includes exploration of various derivatives and their pharmacological properties (Afolabi et al., 2012), (Nayak et al., 2016).

Chemical Synthesis and Applications

  • Chemical Synthesis and Derivatives

    The compound and its derivatives are subjects of chemical synthesis studies, focusing on developing novel compounds with potential therapeutic applications. This includes the synthesis of azetidinone derivatives and their evaluation for anti-tubercular activity (Nimbalkar et al., 2018).

  • Pro-Apoptotic and Anticancer Studies

    Derivatives of 2-Chloro-n-(4-chlorophenyl)benzamide have been synthesized and evaluated for their pro-apoptotic activities, particularly against cancer cell lines, demonstrating the potential in cancer therapeutics (Yılmaz et al., 2015).

Safety And Hazards


  • Toxicity : Caution should be exercised due to the presence of chlorinated aromatic groups.

  • Handling : Follow standard laboratory safety protocols.

  • Environmental Impact : Dispose of properly to prevent environmental contamination.


Future Directions

Further research is needed to explore the pharmacological properties, potential applications, and toxicity profile of this compound. Investigating its interactions with biological targets and assessing its therapeutic potential could be valuable.


Please note that this analysis is based on available information, and additional studies may provide deeper insights. Always consult reliable sources and scientific literature for the most up-to-date details.


properties

IUPAC Name

2-chloro-N-(4-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBYMZGIRNZAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953827
Record name 2-Chloro-N-(4-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-n-(4-chlorophenyl)benzamide

CAS RN

319-39-1
Record name NSC6903
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6903
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-(4-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-N-(4-chlorophenyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-n-(4-chlorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-n-(4-chlorophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-n-(4-chlorophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-n-(4-chlorophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-n-(4-chlorophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-n-(4-chlorophenyl)benzamide

Citations

For This Compound
10
Citations
A Buchynskyy, JR Gillespie, MA Hulverson… - Bioorganic & medicinal …, 2017 - Elsevier
A phenotypic screen of a compound library for antiparasitic activity on Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), led to the identification of N-(2…
Number of citations: 15 www.sciencedirect.com
Liu, Jiang, X Xiaobai - Journal of agricultural and food chemistry, 2001 - ACS Publications
The photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in simulated air, methanol, dioxane, hexane, and water, with a xenon lamp as light source, was studied. The rate …
Number of citations: 12 pubs.acs.org
J Sławiński, B Żołnowska, D Pirska… - Journal of enzyme …, 2013 - Taylor & Francis
Few series of novel 4-chloro-2-mercaptobenzenesulfonamides have been synthesized by the reactions of N-(benzenesulfonyl)cyanamide potassium salts 7–15 with corresponding …
Number of citations: 16 www.tandfonline.com
Y Fang - 2016 - mspace.lib.umanitoba.ca
Flow chemistry can be characterized as a continuous chemical reaction system performed in solution in connecting tubing and flow reactors which is efficient. Photochemistry is the …
Number of citations: 3 mspace.lib.umanitoba.ca
A Shahrisa, S Esmati, R Miri, O Firuzi, N Edraki… - European Journal of …, 2013 - Elsevier
Fourteen novel bis-carboxamide derivatives of 4-pyrones were designed and synthesized via Ugi four-component reactions of 4-pyrone carbaldehydes, aromatic amines, isocyanides …
Number of citations: 17 www.sciencedirect.com
YR Tsai, LJ Huang, HY Lin, YJ Hung, MR Lee… - European journal of …, 2013 - Elsevier
In formyl-Met-Leu-Phe (fMLP)-stimulated rat neutrophils, a synthetic compound, 6-chloro-2-(2-chlorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (Fal-002-2), inhibited superoxide …
Number of citations: 5 www.sciencedirect.com
F Huang, S Wu, W Hu, S Zhang - Synthesis, 2018 - thieme-connect.com
A practical and efficient method for N-arylation of benzamides promoted by potassium carbonate in the presence of DMEDA was developed. The reaction was carried out without …
Number of citations: 2 www.thieme-connect.com
H Zhang, Y Su, KH Wang, D Huang, J Li… - Organic & Biomolecular …, 2017 - pubs.rsc.org
A facile and efficient synthesis of N-acetoxy-N-arylamides through double acylations of hydroxylamines with aldehydes and diacetoxyiodobenzene is reported. The yields of the …
Number of citations: 5 pubs.rsc.org
G Liu, Z Jin, X Xu - Journal of Environmental Sciences(China)[J. ENVIRON …, 1992
Number of citations: 5
方亞齡 - 1992
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.